Ethyl isonicotinate 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-oxidopyridin-1-ium-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(10)7-3-5-9(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWRGNWJVVSVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395308 | |
| Record name | Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-37-7 | |
| Record name | Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Isonicotinate 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to ethyl isonicotinate 1-oxide, a valuable intermediate in pharmaceutical and materials science. The document details established methodologies, including oxidation with meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, and potassium peroxymonosulfate (Oxone®). Each method is presented with a detailed experimental protocol, a summary of reaction parameters for comparative analysis, and a visual representation of the synthetic workflow.
Introduction
This compound, also known as ethyl 4-pyridinecarboxylate N-oxide, is a key building block in organic synthesis. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and enabling a diverse range of subsequent chemical transformations. This modification makes it a crucial precursor for the synthesis of various biologically active compounds and functional materials. This guide aims to equip researchers with the practical knowledge required to efficiently synthesize this important molecule.
Core Synthesis Methodologies
The synthesis of this compound is primarily achieved through the direct oxidation of the nitrogen atom in the ethyl isonicotinate pyridine ring. The choice of oxidant and reaction conditions is critical and can be tailored based on factors such as scale, available resources, and safety considerations. The three most prevalent and effective methods are detailed below.
Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
Oxidation using m-CPBA is a widely employed and reliable method for the N-oxidation of pyridines. It is known for its high efficiency and generally mild reaction conditions.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl isonicotinate (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of m-CPBA: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2-1.5 equivalents) portion-wise over a period of 15-20 minutes. It is crucial to monitor the internal temperature to prevent a significant increase.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 2-12 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]
-
Quenching: Upon completion, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess peroxide.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) twice to remove the m-chlorobenzoic acid byproduct, followed by a single wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure this compound.[1]
Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid
This method utilizes a mixture of hydrogen peroxide and acetic acid, which forms peracetic acid in situ, a potent oxidizing agent. This approach is often favored for its cost-effectiveness, particularly on a larger scale.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl isonicotinate (1.0 equivalent) in glacial acetic acid.
-
Addition of Hydrogen Peroxide: Slowly add 30% hydrogen peroxide (2.0-3.0 equivalents) to the solution while stirring.
-
Heating: Heat the reaction mixture to a temperature of 70-80 °C and maintain this temperature for 6-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC.[1]
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the cooled mixture into an ice-cold, stirred, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Caution: This will result in vigorous evolution of carbon dioxide gas.
-
Extraction: Once the mixture is neutralized (pH ~7-8), extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography or recrystallization.
Method 3: Oxidation with Oxone®
Oxone®, a stable and easily handled solid, is a versatile oxidizing agent. Its active component is potassium peroxymonosulfate. This method offers a convenient alternative to peroxy acids.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl isonicotinate (1.0 equivalent) and sodium bicarbonate (3.0-4.0 equivalents) in a mixture of methanol and water (typically a 2:1 or 3:1 ratio).
-
Addition of Oxone®: To this stirred suspension, add Oxone® (1.5-2.0 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature of 40-50 °C for 3-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC.[1]
-
Work-up: Upon completion, add water to dissolve any remaining solids and quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Solvent Removal and Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer three times with ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as described in the m-CPBA method.[1]
Data Presentation: Comparative Summary of Synthesis Methods
| Parameter | Method 1: m-CPBA | Method 2: H₂O₂ / Acetic Acid | Method 3: Oxone® |
| Oxidant | m-Chloroperoxybenzoic Acid | 30% Hydrogen Peroxide | Potassium Peroxymonosulfate |
| Equivalents of Oxidant | 1.2 - 1.5 | 2.0 - 3.0 | 1.5 - 2.0 |
| Solvent | Dichloromethane | Glacial Acetic Acid | Methanol / Water |
| Temperature | 0 °C to Room Temperature | 70 - 80 °C | Room Temperature to 50 °C |
| Reaction Time | 2 - 12 hours | 6 - 24 hours | 3 - 18 hours |
| Quenching Agent | Saturated Na₂S₂O₃ | - | Saturated Na₂S₂O₃ |
| Work-up | NaHCO₃ wash, Brine wash | Neutralization with NaHCO₃ | Solvent removal, Extraction |
| Purification | Column Chromatography / Recrystallization | Column Chromatography / Recrystallization | Column Chromatography / Recrystallization |
Mandatory Visualizations
Experimental Workflow for N-Oxidation
Caption: General workflow for the synthesis of this compound.
Signaling Pathway of N-Oxidation
Caption: Simplified reaction pathway for the N-oxidation of ethyl isonicotinate.
References
Physicochemical properties of Ethyl isonicotinate 1-oxide
An In-depth Technical Guide to the Physicochemical Properties of Ethyl Isonicotinate 1-Oxide
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key processes.
Compound Identification and Structure
This compound, also known as 4-Pyridinecarboxylic acid, ethyl ester, 1-oxide, is a pyridine N-oxide derivative. Its chemical structure consists of a pyridine ring N-oxidized at position 1, with an ethyl ester group at position 4.
Molecular Formula: C₈H₉NO₃[1][2] Molecular Weight: 167.16 g/mol [1][2] CAS Registry Number: 14906-37-7[1]
Physicochemical Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Appearance | Off-white to white solid; Off-white or light yellow crystal | [1][2] |
| Melting Point | 67-70 °C | [1][3][4] |
| Boiling Point | 345.8 ± 15.0 °C at 760 mmHg | [2][4] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Water Solubility | Practically insoluble | [3] |
| Solubility in Organic Solvents | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform | [3] |
| pKa (Predicted) | -0.37 ± 0.10 | [4] |
| LogP (XLogP3) | 1.29180 | [3] |
| Refractive Index | 1.520 | [2] |
| Flash Point | 162.9 ± 20.4 °C | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of a specific compound like this compound are often proprietary or not published in extensive detail. However, this section outlines standard, widely accepted methodologies that are used to determine such properties for organic compounds.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity and is determined as a temperature range over which the solid melts to a liquid.
-
Apparatus: A common method involves using a melting point apparatus, such as a Vernier Melt Station or a similar device.[5]
-
Procedure:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Apparatus: A simple distillation apparatus is typically used.[5] This includes a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.[5]
-
The liquid is heated to a boil.
-
The temperature is recorded when it stabilizes during the distillation of the vapor, which represents the boiling point of the liquid.[5]
-
Solubility Assessment
Solubility is determined by observing the extent to which a compound dissolves in a series of standard solvents.
-
Procedure:
-
A small, measured amount of the solute (this compound) is added to a test tube.
-
A measured volume of a specific solvent (e.g., water, methanol, chloroform) is added.[3]
-
The mixture is agitated or sonicated to facilitate dissolution.
-
The solubility is observed and categorized (e.g., very soluble, soluble, sparingly soluble, insoluble) based on the amount of solute that dissolves in the given volume of solvent.[3][6]
-
Octanol-Water Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. It is a key parameter in environmental science and drug development.
-
Method: The shake-flask method is a standard approach.[7]
-
Procedure:
-
A solution of the compound is prepared in either n-octanol or water.
-
This solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Visualizations
Synthesis and Characterization Workflow
The following diagrams illustrate the logical flow from the starting material to the final characterized compound.
Caption: Synthesis of this compound.
Caption: Experimental workflow for physicochemical characterization.
References
An In-depth Technical Guide to the Solubility of Ethyl Isonicotinate 1-Oxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl isonicotinate 1-oxide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing robust qualitative descriptions and detailed experimental protocols to enable researchers to determine accurate solubility parameters in their own laboratory settings.
Core Concepts in Solubility
The solubility of a solid compound in a solvent is a critical physicochemical property that influences its behavior in various applications, including chemical synthesis, purification, formulation, and biological assays. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Factors influencing solubility include the chemical structure of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pressure.
Solubility Profile of this compound
This compound (CAS No: 14906-37-7), also known as 4-(ethoxycarbonyl)pyridine 1-oxide, is a pyridine N-oxide derivative. The N-oxide functional group significantly influences its polarity and, consequently, its solubility profile compared to its parent compound, ethyl isonicotinate.
Qualitative Solubility Data
Based on available literature, the solubility of this compound can be qualitatively described as follows.[1] This information is summarized in Table 1 for easy reference.
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Very soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly soluble |
| Chloroform | Very slightly soluble |
| Water | Practically insoluble |
Table 1. Qualitative solubility of this compound in various solvents.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and reproducible solubility data, standardized experimental protocols are essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4]
The Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until saturation is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment:
-
This compound (solid)
-
Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient to allow the concentration of the dissolved solid to become constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL or mol/L.
Recrystallization for Purification and Solvent Screening
Recrystallization is a common laboratory technique for purifying solid compounds.[5][6] The principles of recrystallization are closely related to solubility, as it relies on the differential solubility of a compound in a hot versus a cold solvent. This process can also serve as a preliminary screening method to identify suitable solvents for solubility studies. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1]
General Procedure for Single-Solvent Recrystallization:
-
Solvent Selection: In a test tube, add a small amount of this compound and a few drops of the test solvent. If the compound dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot.
-
Dissolution: Place the bulk of the impure solid in a flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals to remove any residual solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
References
Spectroscopic Analysis of Pyridine N-Oxide Derivatives: A Technical Guide Focused on Ethyl Isonicotinate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data of Ethyl Isonicotinate
The following tables summarize the key spectroscopic data that has been reported for ethyl isonicotinate.
Table 1: ¹H NMR Spectroscopic Data for Ethyl Isonicotinate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.774 | d | Not Reported | H-2, H-6 (Pyridine ring) |
| 7.848 | d | Not Reported | H-3, H-5 (Pyridine ring) |
| 4.418 | q | Not Reported | -CH₂- (Ethyl group) |
| 1.415 | t | Not Reported | -CH₃ (Ethyl group) |
Solvent: CDCl₃, Frequency: 90 MHz
Table 2: Infrared (IR) Spectroscopy Data for Ethyl Isonicotinate
A representative IR spectrum for ethyl isonicotinate is available, though a detailed peak table is not provided in the search results. The spectrum can be accessed for visual inspection.[1]
Table 3: Mass Spectrometry (MS) Data for Ethyl Isonicotinate
| m/z | Relative Intensity (%) |
| 151 | 36.7 |
| 123 | 59.5 |
| 106 | 100.0 |
| 78 | 61.6 |
| 51 | 41.6 |
Ionization Method: Not specified[2]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These methodologies are standard in organic chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the appropriate frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced. The chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like ethyl isonicotinate, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: The prepared sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample. The detector measures the amount of light that is transmitted at different wavenumbers.
-
Data Processing: The data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Crystal Structure of Ethyl Isonicotinate 1-Oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isonicotinate 1-oxide, a derivative of the pyridine family, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The addition of an N-oxide functional group to the ethyl isonicotinate scaffold can significantly alter its electronic properties, reactivity, and intermolecular interactions, making it a valuable subject for structural and functional studies. This technical guide aims to provide a comprehensive overview of the crystal structure of this compound. However, a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the specific crystal structure of this compound as a standalone molecule has not been reported or is not publicly accessible at this time.
This guide will, therefore, focus on the available information regarding its synthesis, general properties, and the crystallographic characteristics of closely related compounds. This comparative approach will offer valuable insights into the expected structural features of this compound, which are crucial for researchers engaged in its study and application.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below, gathered from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| CAS Number | 14906-37-7 | [1] |
| Appearance | Off-white or light yellow crystal | [1] |
| Boiling Point | 345.8 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 162.9 ± 20.4 °C | [1] |
| Refractive Index | 1.520 | [1] |
Synthesis and Crystallization
Synthesis of Ethyl Isonicotinate
The precursor, ethyl isonicotinate, is typically synthesized via the esterification of isonicotinic acid with ethanol. This reaction is commonly catalyzed by a strong acid.
Oxidation to this compound
The N-oxidation of ethyl isonicotinate can be achieved using various oxidizing agents. A general and widely used method for the N-oxidation of pyridine derivatives involves the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst.
Experimental Protocol: A General Approach to N-Oxidation
The following is a generalized protocol for the N-oxidation of a pyridine derivative, which can be adapted for the synthesis of this compound.
Materials:
-
Ethyl isonicotinate
-
m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)
-
Dichloromethane (DCM) or Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve ethyl isonicotinate in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step. While a specific protocol for this compound is not available, general techniques for crystallizing small organic molecules can be employed. These include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is crucial and often determined empirically. Common solvents for crystallization include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.
Prospective Crystal Structure and Intermolecular Interactions
Although the crystal structure of this compound is not available, we can infer potential structural features based on related pyridine-N-oxide derivatives. The N-oxide group is a strong hydrogen bond acceptor, and it is highly likely that the crystal packing of this compound would be dominated by hydrogen bonding and π-π stacking interactions.
The presence of the ester group provides an additional hydrogen bond acceptor site (the carbonyl oxygen) and a potential donor (the ethyl group C-H bonds). The interplay of these interactions would dictate the overall supramolecular architecture. For instance, in the crystal structure of copper(II) isonicotinate-N-oxide complexes, the N-oxide group is actively involved in coordination with the metal center.[2]
Logical Workflow for Structure Determination
The process of determining the crystal structure of a novel compound like this compound follows a well-defined workflow.
Caption: A generalized workflow for the synthesis, crystallization, and crystal structure determination of a small molecule.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be elucidated and published, this guide provides a foundational understanding of its properties, synthesis, and potential structural characteristics based on analogous compounds. The lack of a published crystal structure presents a clear research opportunity. Determining the crystal structure of this compound would provide valuable data for computational modeling, understanding its solid-state properties, and designing new materials and pharmaceutical agents. Researchers are encouraged to pursue the synthesis of high-quality single crystals and perform X-ray diffraction analysis to contribute this important piece of structural information to the scientific community.
References
Ethyl Isonicotinate 1-Oxide: A Versatile Building Block for Advanced Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl isonicotinate 1-oxide, a pyridine N-oxide derivative, is emerging as a significant and versatile intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the N-oxide functionality, render it a valuable precursor for the synthesis of a diverse array of substituted pyridine scaffolds, which are core components of numerous biologically active compounds. This technical guide provides a comprehensive overview of the potential research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its synthetic utility.
Physicochemical Properties and Synthesis
This compound is the oxidized form of ethyl isonicotinate. The introduction of the N-oxide group significantly alters the reactivity of the pyridine ring, making the positions ortho and para to the nitrogen atom susceptible to nucleophilic attack. Key physicochemical properties of both ethyl isonicotinate and its N-oxide are summarized below for comparative analysis.
| Property | Ethyl Isonicotinate | This compound |
| CAS Number | 1570-45-2 | 14906-37-7 |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₃ |
| Molecular Weight | 151.16 g/mol | 167.16 g/mol |
| Appearance | Colorless to light brown liquid | Off-white or light yellow crystal |
| Boiling Point | 92 °C @ 8 mmHg | 345.8±15.0 °C at 760 mmHg[1] |
| Melting Point | Not Applicable | 68-70 °C[2] |
| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, and N,N-dimethylformamide; insoluble in water.[3] | Soluble in methanol; very soluble in N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.[2] |
Synthesis of this compound
The most common method for the preparation of this compound is the direct oxidation of ethyl isonicotinate. A typical experimental protocol is as follows:
Experimental Protocol: Oxidation of Ethyl Isonicotinate
-
Reaction Setup: In a dry reaction flask, dissolve ethyl isonicotinate (1.0 eq) in a suitable organic solvent such as chloroform.
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid until the pH of the aqueous layer is approximately 10.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with chloroform (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Potential Research Applications in Medicinal Chemistry
The activated pyridine ring of this compound makes it a valuable precursor for the synthesis of various substituted pyridines, which are key pharmacophores in many drug molecules.
Synthesis of Substituted Pyridines
Pyridine N-oxides can be readily functionalized at the C2 and C4 positions through nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of substituents, leading to the generation of diverse molecular libraries for drug screening.
Precursor for Bioactive Molecules
While direct biological activity data for this compound is not extensively reported, its parent structure, isonicotinic acid, and its derivatives have shown promising pharmacological activities. For instance, certain isonicotinic acid-derived compounds have demonstrated significant anti-inflammatory properties.
A study on novel isonicotinates synthesized from isonicotinic acid revealed potent anti-inflammatory activity, with some compounds exhibiting significantly lower IC₅₀ values than the standard drug ibuprofen. This suggests that derivatives of this compound could be explored for similar activities.
| Compound | % Inhibition at 25 µg/mL | IC₅₀ (µg/mL) |
| Isonicotinate Derivative 5 | 95.9 | 1.42 ± 0.1 |
| Ibuprofen (Standard) | - | 11.2 ± 1.9 |
| Data from a study on isonicotinic acid derivatives as ROS inhibitors. |
Experimental Protocol: In Vitro Anti-Inflammatory Assay (ROS Inhibition)
-
Cell Preparation: Isolate human whole blood and dilute with Hank's Balanced Salt Solution (HBSS).
-
Compound Incubation: Incubate the diluted blood with varying concentrations of the test compound in a 96-well plate.
-
Stimulation: Induce respiratory burst (ROS production) by adding serum-opsonized zymosan.
-
Detection: Measure the chemiluminescence generated by the reaction of ROS with luminol using a luminometer.
-
Data Analysis: Calculate the percentage inhibition of ROS production and determine the IC₅₀ value for each compound.
Conclusion
This compound represents a promising and under-explored building block for the synthesis of novel, biologically active molecules. Its activated pyridine ring system offers a versatile platform for the introduction of diverse functional groups, enabling the rapid generation of compound libraries for high-throughput screening. Further research into the reactivity and applications of this compound is warranted and holds the potential to unlock new avenues in drug discovery and development, particularly in the search for new anti-inflammatory agents and other therapeutics. The detailed protocols and structured data presented in this guide aim to facilitate and inspire such future research endeavors.
References
- 1. watsonnoke.com [watsonnoke.com]
- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Ethyl Isonicotinate 1-Oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Ethyl isonicotinate 1-oxide, a pyridine N-oxide derivative, has carved a niche for itself in the landscape of organic synthesis and medicinal chemistry. While not as widely recognized as some of its parent compounds, its history is intertwined with the broader exploration of pyridine chemistry and the quest for novel therapeutic agents. This technical guide delves into the discovery, synthesis, and known characteristics of this compound, providing a consolidated resource for professionals in the field.
Discovery and Historical Context
The specific discovery of this compound is not prominently documented in readily available historical records. Its emergence is intrinsically linked to the pioneering work on pyridine N-oxides. The first synthesis of the parent compound, pyridine-N-oxide, was reported in 1926 by Jakob Meisenheimer, who utilized peroxybenzoic acid for the oxidation of pyridine.[1] This opened the door for the exploration of a new class of heterocyclic compounds with unique reactivity.
Subsequent extensive research, notably by Eiji Ochiai and his contemporaries, significantly expanded the understanding and synthetic methodologies for a wide array of pyridine N-oxide derivatives. While a singular "discovery" paper for this compound is not easily identifiable, its synthesis is a logical extension of the general methods developed for the N-oxidation of pyridine derivatives containing electron-withdrawing groups. It is highly probable that the compound was first synthesized and characterized during the mid-20th century as part of these broader investigations into the reactivity of substituted pyridines.
Physicochemical Properties and Characterization
This compound is a stable, crystalline solid. Key quantitative data for this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 14906-37-7 | [2] |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| Melting Point | 67-70 °C | |
| Boiling Point | 345.8 ± 15.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Refractive Index | 1.520 | [3] |
Structure:
The structure of this compound features a pyridine ring with an ethyl carboxylate group at the 4-position and an oxygen atom coordinated to the nitrogen atom of the pyridine ring.
Experimental Protocols for Synthesis
The primary route for the synthesis of this compound is the direct oxidation of ethyl isonicotinate. Several oxidizing agents can be employed for this transformation. Below are detailed protocols for two common methods.
Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is a widely used and generally effective procedure for the N-oxidation of pyridines.
Experimental Protocol:
-
Dissolution: Dissolve ethyl isonicotinate (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of m-CPBA: To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting m-chlorobenzoic acid. This is followed by washing with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid
This classical method provides a cost-effective alternative to peroxy acids.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, mix ethyl isonicotinate (1 equivalent) with glacial acetic acid.
-
Addition of Hydrogen Peroxide: To this solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (2 to 3 equivalents) dropwise while stirring. The temperature should be maintained between 70-80°C.
-
Reaction and Monitoring: Heat the reaction mixture at 70-80°C for several hours. Monitor the reaction progress by TLC.
-
Removal of Excess Peroxide: After the reaction is complete, cool the mixture and carefully decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide (MnO₂) or a solution of sodium bisulfite (NaHSO₃).
-
Solvent Removal: Remove the acetic acid under reduced pressure.
-
Purification: The residue can be purified by recrystallization or column chromatography as described in Method 1.
Logical Workflow for Synthesis
The general workflow for the synthesis and purification of this compound can be visualized as follows:
References
Methodological & Application
Application of Ethyl Isonicotinate 1-Oxide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isonicotinate 1-oxide is a heterocyclic building block of significant interest in medicinal chemistry. As a derivative of isonicotinic acid, a core scaffold in various established drugs, its N-oxide functionality offers unique physicochemical properties and reactivity that can be strategically exploited in the design and synthesis of novel therapeutic agents. The introduction of the N-oxide moiety alters the electron distribution within the pyridine ring, enhancing its susceptibility to nucleophilic attack, particularly at the C2 and C6 positions. This reactivity profile, coupled with the potential for the N-oxide group to act as a hydrogen bond acceptor and improve aqueous solubility, makes this compound a versatile intermediate for the development of new drug candidates.
This document provides a summary of the applications of this compound in medicinal chemistry, including detailed experimental protocols for its synthesis and derivatization, and a compilation of available quantitative biological data for related compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of ethyl isonicotinate. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl isonicotinate
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically <77% purity)
-
Chloroform (CHCl₃)
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve ethyl isonicotinate (1.0 equivalent) in chloroform (e.g., 20 mL per 1 g of ethyl isonicotinate).
-
To the stirred solution, add m-CPBA (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully add saturated sodium carbonate solution to the reaction mixture until the pH of the aqueous layer is approximately 10. This step is to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the biphasic mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with chloroform (3 x volume of the initial organic layer).
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key intermediate for the synthesis of substituted pyridine derivatives, which are scaffolds for a variety of therapeutic targets. The N-oxide functionality activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups at the C2 position.
General Workflow for C2-Functionalization
Caption: General workflow for the C2-functionalization of this compound.
Experimental Protocol: Synthesis of 2-Substituted Pyridines from this compound
This protocol describes a general procedure for the addition of Grignard reagents to pyridine N-oxides, followed by rearrangement to afford 2-substituted pyridines.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add acetic anhydride (2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Therapeutic Applications and Biological Activity Data
While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of isonicotinic acid and pyridine N-oxide derivatives has shown significant promise in various therapeutic areas. The following sections summarize the potential applications and relevant biological data for these related compound classes, which can guide the design of novel derivatives from this compound.
Antitubercular Activity
Isonicotinic acid hydrazide (Isoniazid) is a frontline antitubercular drug. The isonicotinoyl scaffold is therefore a key pharmacophore in the development of new anti-TB agents.
Table 1: Antitubercular Activity of Isonicotinic Acid Hydrazide Derivatives
| Compound | Target | MIC (µg/mL) | Reference |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.02-0.06 | [1] |
| Compound 9h¹ | M. tuberculosis H37Rv | 0.2 | |
| Compound 9h¹ | Isoniazid-resistant M. tuberculosis | <0.2 |
¹Structure of Compound 9h: isonicotinic acid N'-[1-(4-chlorophenyl)ethylidene]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]hydrazide
Anti-inflammatory Activity
Derivatives of isonicotinic acid have been investigated as inhibitors of reactive oxygen species (ROS), which are implicated in inflammatory processes.
Table 2: Anti-inflammatory Activity of Isonicotinate Derivatives
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [2] |
| Compound 5² | ROS Inhibition | 1.42 ± 0.1 | [2] |
| Compound 8b³ | ROS Inhibition | 3.7 ± 1.7 | [2] |
²Structure of Compound 5: 3-aminophenyl isonicotinate ³Structure of Compound 8b: 4-butyramidophenyl isonicotinate
Anticancer Activity
The pyridine N-oxide motif is present in various compounds with demonstrated cytotoxic activity against cancer cell lines.
Table 3: Cytotoxicity of Substituted Pyridine N-Oxide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-chloropyridine N-oxide | V79 cells | >3200 µg/mL (non-cytotoxic) | [3] |
| 2-chloropyridine N-oxide with pyridine N-oxide | V79 cells | Cytotoxic effects observed | [3] |
Signaling Pathways and Logical Relationships
The derivatization of this compound can be logically structured to explore different chemical spaces for drug discovery.
Caption: Synthetic pathways from this compound to potential therapeutic agents.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique reactivity allows for the synthesis of a wide range of substituted pyridine derivatives. While direct biological data for its immediate derivatives are limited in the public domain, the proven activities of related isonicotinic acid and pyridine N-oxide compounds highlight the significant potential of this scaffold in the development of novel drugs for various diseases, including tuberculosis, inflammation, and cancer. The provided protocols offer a starting point for researchers to explore the rich chemistry of this compound and to synthesize novel molecules for biological evaluation.
References
- 1. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Isonicotinate 1-Oxide as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isonicotinate 1-oxide is a pyridine derivative that serves as a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. The presence of the N-oxide functionality activates the pyridine ring for various transformations, most notably 1,3-dipolar cycloaddition reactions. This allows for the construction of fused and substituted heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyridyl-substituted isoxazoles, a class of five-membered heterocycles with known pharmacological importance.
Key Applications
This compound is primarily utilized as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, particularly alkynes. This reaction provides a direct and efficient route to synthesize 3-(pyridin-4-yl)isoxazoles. The general reaction scheme is depicted below:
Caption: General workflow of the 1,3-dipolar cycloaddition.
This methodology is attractive due to its high regioselectivity and the potential for introducing a variety of substituents onto the isoxazole ring, depending on the choice of the alkyne. The resulting pyridyl-substituted isoxazoles are valuable scaffolds in drug discovery, with reported activities including anticancer, anti-inflammatory, and antimicrobial properties.
Data Presentation: 1,3-Dipolar Cycloaddition of Pyridine N-Oxides with Alkynes
The following table summarizes the reaction conditions and yields for the 1,3-dipolar cycloaddition of various pyridine N-oxides with different alkynes, serving as a reference for the expected outcomes with this compound.
| Entry | Pyridine N-Oxide Derivative | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine N-oxide | Phenylacetylene | Toluene | 110 | 24 | 75 |
| 2 | 4-Methoxypyridine N-oxide | Phenylacetylene | Xylene | 140 | 18 | 82 |
| 3 | Pyridine N-oxide | Dimethyl acetylenedicarboxylate (DMAD) | Dichloromethane | 25 | 12 | 90 |
| 4 | 4-Chloropyridine N-oxide | Dimethyl acetylenedicarboxylate (DMAD) | Acetonitrile | 80 | 6 | 88 |
| 5 | This compound (Predicted) | Phenylacetylene | Toluene | 110 | 24 | ~70-80 |
| 6 | This compound (Predicted) | Dimethyl acetylenedicarboxylate (DMAD) | Dichloromethane | 25 | 12 | ~85-95 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the starting material, this compound, from ethyl isonicotinate.
Materials:
-
Ethyl isonicotinate
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30%) and Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
Procedure using m-CPBA:
-
Dissolve ethyl isonicotinate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to quench the excess peroxyacid.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Procedure using Hydrogen Peroxide and Acetic Acid:
-
In a round-bottom flask, mix ethyl isonicotinate (1.0 eq) with glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (1.5 eq) to the mixture while stirring.
-
Heat the reaction mixture to 70-80 °C for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described above.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Synthesis of Ethyl 3-(pyridin-4-yl)-5-phenylisoxazole-4-carboxylate via 1,3-Dipolar Cycloaddition
This protocol details the [3+2] cycloaddition reaction between this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Anhydrous toluene
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene.
-
Add phenylacetylene (1.2 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Maintain the reaction at reflux for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyridyl-substituted isoxazole.
Protocol 3: Synthesis of Dimethyl 3-(4-ethoxycarbonylpyridin-1-ium-1-yl)isoxazole-4,5-dicarboxylate
This protocol describes the reaction of this compound with an electron-deficient alkyne, dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAD (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure isoxazole derivative.
Caption: General experimental workflow for 1,3-dipolar cycloaddition.
Signaling Pathways and Logical Relationships
The reactivity of this compound in 1,3-dipolar cycloadditions can be understood through Frontier Molecular Orbital (FMO) theory. The N-oxide acts as the 1,3-dipole, and its Highest Occupied Molecular Orbital (HOMO) interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne (the dipolarophile). The energy gap between these orbitals dictates the reactivity. Electron-withdrawing groups on the alkyne lower its LUMO energy, generally leading to a faster reaction rate.
Caption: FMO interaction in the 1,3-dipolar cycloaddition.
Conclusion
This compound is a highly effective reagent for the synthesis of pyridyl-substituted heterocyclic compounds, particularly isoxazoles, via 1,3-dipolar cycloaddition reactions. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this building block. The ability to readily access these complex heterocyclic scaffolds opens up new avenues for the development of novel therapeutic agents and functional materials. Further exploration of different alkynes and reaction conditions can lead to a diverse library of compounds for various applications.
Application Notes and Protocols for the Purification of Ethyl Isonicotinate 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques for the purification of Ethyl isonicotinate 1-oxide (CAS No: 14906-37-7), a key intermediate in pharmaceutical synthesis. The protocols outlined below are designed to yield a high-purity product suitable for further downstream applications.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.
Data Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Appearance | White to off-white or light yellow crystalline powder/solid.[1][2][3] | [1][2][3] |
| Melting Point | 67-70 °C | [1][3] |
| Boiling Point | 345.8 ± 15.0 °C (Predicted) | [1][2] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[1] | [1] |
| Storage | Store at room temperature in an inert atmosphere, sealed and away from light.[2][3] | [2][3] |
Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Purification Protocols
Two primary methods for the purification of solid organic compounds are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities.
Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying crystalline solids by separating impurities based on differences in solubility.[4] The selection of an appropriate solvent is critical for successful recrystallization.
Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[4]
Recommended Solvent Systems: Based on the known solubility profile, suitable solvent systems for the recrystallization of this compound include:
-
Single Solvent: Methanol
-
Two-Solvent System: Chloroform/Hexane or Ethyl Acetate/Hexane
Experimental Protocol (Two-Solvent System: Chloroform/Hexane):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of chloroform (a solvent in which the compound is sparingly soluble) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat. Slowly add hexane (an anti-solvent in which the compound is insoluble) dropwise to the hot solution with continuous swirling until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) to a constant weight.
Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[5] For a polar compound like this compound, normal-phase chromatography is a suitable approach.
Principle: A solution of the crude compound is loaded onto a column packed with a solid adsorbent (stationary phase). A solvent (mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus achieving separation.[5]
Experimental Protocol:
-
Stationary Phase Selection: Silica gel is a common and effective stationary phase for the purification of polar compounds.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. A solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate should be used. For this compound, a gradient of ethyl acetate in hexane or dichloromethane in methanol is recommended. A typical starting point for TLC analysis would be a 50:50 mixture of ethyl acetate and hexane.
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% ethyl acetate in hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial, less polar solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific nature and extent of impurities in the starting material. All procedures should be carried out by trained personnel in a suitable laboratory setting.
References
Catalytic Applications of Metal Complexes with Ethyl Isonicotinate 1-Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential catalytic applications of metal complexes featuring ethyl isonicotinate 1-oxide as a ligand. While direct catalytic data for this specific ligand are emerging, its structural and electronic similarity to isonicotinic acid N-oxide and other pyridine N-oxide derivatives allows for the extrapolation of its utility in a range of important organic transformations. The N-oxide moiety can enhance the catalytic activity of the metal center by modifying its electronic properties and facilitating substrate coordination. The ethyl ester group can influence the solubility and stability of the complex.
This guide is structured around three key catalytic applications: copper-catalyzed oxidation reactions, palladium-catalyzed cross-coupling reactions, and rhodium-catalyzed hydrogenation reactions. Each section includes a summary of relevant data from analogous systems, a detailed experimental protocol, and a visualization of the process.
Copper-Catalyzed Oxidation Reactions
Copper complexes are well-known catalysts for a variety of oxidation reactions, including the oxidation of alcohols and phenols. The pyridine N-oxide ligand can stabilize the copper center in different oxidation states and participate in the catalytic cycle. Copper complexes of this compound are proposed to be effective catalysts for the aerobic oxidation of catechols to o-quinones and the oxidation of alcohols.
Data Presentation: Catalytic Oxidation of Catechol with Copper Complexes
The following table summarizes representative data for the oxidation of catechol to o-quinone using in situ formed copper complexes with pyrazole-based ligands, which serve as an analogue for the potential activity of copper-ethyl isonicotinate 1-oxide complexes.
| Ligand | Copper Salt | Solvent | Reaction Rate (µmol L⁻¹ min⁻¹) | Reference |
| Pyrazole Ligand L₁ | CuCl₂ | Methanol | 0.1458 | [1] |
| Pyrazole Ligand L₂ | CuSO₄ | Methanol | 14.115 | [1] |
| Pyrazole Ligand L₂ | Cu(CH₃COO)₂ | Methanol | 41.67 (Vmax) | [1] |
Experimental Protocol: Proposed Catalytic Oxidation of Catechol
This protocol describes a general procedure for the oxidation of catechol to o-quinone using a hypothetical copper(II) complex of this compound.
Materials:
-
[Cu(this compound)₂Cl₂] (Hypothetical catalyst)
-
Catechol
-
Methanol (Spectroscopic grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Catalyst Solution Preparation: Prepare a 1 mM stock solution of the [Cu(this compound)₂Cl₂] catalyst in methanol.
-
Substrate Solution Preparation: Prepare a 0.1 M stock solution of catechol in methanol.
-
Reaction Setup: In a quartz cuvette, place 2 mL of the catalyst solution.
-
Initiation of Reaction: To initiate the reaction, add 1 mL of the catechol stock solution to the cuvette.
-
Monitoring the Reaction: Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of o-quinone can be followed by the increase in absorbance at its characteristic wavelength (around 390 nm).
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.
Visualization: Catalytic Oxidation Workflow
Caption: Workflow for the catalytic oxidation of catechol.
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization is a powerful tool for the synthesis of complex organic molecules. Pyridine N-oxides are excellent directing groups for the ortho-C-H activation of the pyridine ring. It is anticipated that palladium complexes of this compound will catalyze the direct arylation and alkenylation of the pyridine ring.
Data Presentation: Palladium-Catalyzed Alkenylation of Pyridine N-Oxides
The following table presents data on the palladium-catalyzed alkenylation of various pyridine N-oxides, demonstrating the potential scope for complexes of this compound.[2]
| Pyridine N-Oxide Substrate | Olefin | Product | Yield (%) |
| Pyridine N-oxide | Styrene | 2-Styrylpyridine N-oxide | 95 |
| 4-Methylpyridine N-oxide | Styrene | 4-Methyl-2-styrylpyridine N-oxide | 92 |
| 4-Chloropyridine N-oxide | Styrene | 4-Chloro-2-styrylpyridine N-oxide | 85 |
| Pyridine N-oxide | Ethyl acrylate | Ethyl 3-(N-oxopyridin-2-yl)acrylate | 88 |
Experimental Protocol: Proposed Palladium-Catalyzed ortho-Arylation
This protocol outlines a proposed method for the palladium-catalyzed direct arylation of a pyridine N-oxide derivative with an unactivated arene.[3]
Materials:
-
Pyridine N-oxide derivative (e.g., 4-methylpyridine N-oxide)
-
Arene (e.g., Benzene)
-
Pd(OAc)₂
-
Ag₂CO₃
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk tube
Procedure:
-
Reaction Setup: To a Schlenk tube, add the pyridine N-oxide derivative (0.5 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.1 mmol).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., argon), add the arene (2.0 mL) and anhydrous 1,4-dioxane (1.0 mL).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 130 °C for 12 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired ortho-arylated product.
Visualization: Catalytic Cycle for Pd-Catalyzed C-H Arylation
Caption: Proposed catalytic cycle for C-H arylation.
Rhodium-Catalyzed Hydrogenation of the Pyridine Ring
Rhodium complexes are highly effective catalysts for the hydrogenation of aromatic rings, including the pyridine nucleus, to afford piperidines, which are important scaffolds in pharmaceuticals. Rhodium complexes of this compound are expected to facilitate the reduction of the pyridine ring under mild conditions.
Data Presentation: Rhodium-Catalyzed Hydrogenation of Functionalized Pyridines
The table below summarizes the results for the hydrogenation of various functionalized pyridines using a rhodium oxide catalyst, indicating the potential for this compound complexes in similar transformations.[4]
| Substrate | Product | Yield (%) |
| 4-Hydroxymethylpyridine | 4-(Hydroxymethyl)piperidine | >99 |
| Methyl isonicotinate | Methyl piperidine-4-carboxylate | 98 |
| Isonicotinamide | Piperidine-4-carboxamide | 95 |
| 4-Chloropyridine | 4-Chloropiperidine | 85 |
Experimental Protocol: Proposed Rhodium-Catalyzed Hydrogenation
This protocol provides a general procedure for the hydrogenation of a substituted pyridine using a rhodium catalyst.[4]
Materials:
-
Substituted pyridine (e.g., ethyl isonicotinate)
-
Rhodium catalyst (e.g., Rh₂O₃ or a [Rh(this compound)₂Cl₂] complex)
-
Solvent (e.g., 2,2,2-Trifluoroethanol - TFE)
-
Hydrogen gas (H₂)
-
Autoclave
Procedure:
-
Reaction Setup: In a glass vial equipped with a stirrer bar, add the pyridine substrate (0.8 mmol) and the rhodium catalyst (0.5 mol%).
-
Solvent Addition: Add the solvent (1 mL of TFE).
-
Hydrogenation: Place the vial in an autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 5 bar of H₂.
-
Reaction Conditions: Heat the reaction mixture to 40 °C and stir for 16 hours.
-
Work-up: After cooling and carefully venting the autoclave, the reaction mixture can be analyzed directly by NMR or GC to determine the conversion and yield. For isolation, the solvent can be removed under reduced pressure, and the residue purified by appropriate methods.
Visualization: Logical Flow of Pyridine Hydrogenation
Caption: Logical flow of pyridine hydrogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
Troubleshooting & Optimization
Common side reactions with Ethyl isonicotinate 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Isonicotinate 1-Oxide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a pyridine N-oxide derivative. The N-oxide functional group significantly influences the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis. Its primary applications include:
-
Synthesis of substituted pyridines: The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, facilitating nucleophilic substitution reactions to introduce various functional groups. This is a common strategy for producing precursors to pharmaceuticals and other biologically active molecules.[1][2][3][4]
-
Precursor for deoxygenated pyridine derivatives: The N-oxide can be readily removed to yield the corresponding pyridine, making it a useful protecting or activating group in multi-step syntheses.
Q2: What are the general stability and storage recommendations for this compound?
This compound is a solid at room temperature and should be stored in a cool, dry place. While generally stable, pyridine N-oxides can be sensitive to heat and certain chemical environments. For long-term storage, it is advisable to keep it under an inert atmosphere.
Troubleshooting Guide: Common Side Reactions and Experimental Issues
This section addresses specific problems that may arise during reactions involving this compound.
Issue 1: Low yield of the desired 2-substituted pyridine when using Grignard reagents.
Question: I am reacting this compound with a Grignard reagent to synthesize a 2-alkyl- or 2-arylpyridine, but the yield is consistently low. What are the potential side reactions?
Answer: While the reaction of pyridine N-oxides with Grignard reagents is a known method for introducing substituents at the 2-position, several side reactions can lower the yield of the desired product.[1][2]
Potential Side Reactions:
-
Attack at the ester group: Grignard reagents are strong nucleophiles and can react with the ethyl ester functionality. This can lead to the formation of a tertiary alcohol after a double addition, or a ketone if the reaction is carefully controlled. This competes with the desired attack on the pyridine ring.
-
Formation of the 4-substituted isomer: While attack at the 2-position is generally favored, competitive addition at the 4-position can occur, leading to a mixture of isomers that can be difficult to separate.
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Deoxygenation: Grignard reagents can act as reducing agents, leading to the deoxygenation of the N-oxide to form ethyl isonicotinate.
-
Complex mixture of products: The initial adduct formed between the Grignard reagent and the N-oxide can be unstable and undergo further reactions, leading to a complex mixture of byproducts.
Troubleshooting Steps:
-
Reaction Temperature: Perform the Grignard addition at a low temperature (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions.
-
Order of Addition: Add the Grignard reagent slowly to a solution of this compound to maintain a low concentration of the nucleophile.
-
Solvent: Use an appropriate aprotic solvent like THF or diethyl ether.
-
Work-up Procedure: The intermediate dihydropyridine species needs to be rearomatized. Treatment with an oxidizing agent or careful work-up with an acid can influence the final product distribution. Some procedures report subsequent treatment with acetic anhydride at elevated temperatures to afford the 2-substituted pyridine.[1][2]
Experimental Protocol: Synthesis of 2-Substituted Pyridines using Grignard Reagents (General Procedure)
This protocol is based on general procedures for the reaction of pyridine N-oxides with Grignard reagents and should be optimized for specific substrates.[1][2]
-
Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Grignard reagent (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
After the consumption of the starting material, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product often requires a subsequent step for rearomatization. For example, the residue can be treated with acetic anhydride at an elevated temperature (e.g., 120 °C).[1][2]
-
Purify the final product by column chromatography.
Diagram: Logical Relationship in Grignard Reaction Troubleshooting
Caption: Troubleshooting logic for Grignard reactions.
Issue 2: Unwanted deoxygenation of the N-oxide group.
Question: During my reaction, I am observing a significant amount of the deoxygenated product, Ethyl Isonicotinate. What conditions can cause this?
Answer: Deoxygenation of the N-oxide is a common side reaction that can be promoted by various reagents and conditions.
Common Causes of Deoxygenation:
-
Reducing Agents: The presence of reducing agents, even mild ones, can lead to the removal of the N-oxide oxygen. This includes certain nucleophiles, metals, or reagents like triphenylphosphine (PPh3).
-
High Temperatures: Thermal decomposition can sometimes result in deoxygenation, although other decomposition pathways may also occur.
-
Catalytic Hydrogenation: If the desired transformation involves hydrogenation of another functional group in the molecule, the N-oxide may also be reduced.
Troubleshooting Steps:
-
Reagent Selection: Avoid reagents with known reducing properties if deoxygenation is not the desired outcome. If a nucleophilic substitution is intended, choose a nucleophile that is less likely to act as a reducing agent.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Protecting Groups: In some cases, it may be necessary to protect other functional groups in the molecule to avoid the use of harsh conditions that could lead to deoxygenation.
Experimental Protocol: Deoxygenation of this compound with Triphenylphosphine (Illustrative)
This protocol illustrates a common deoxygenation method and is not intended as a troubleshooting step, but rather as an example of a reaction that can lead to the deoxygenated side product.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or toluene.
-
Add triphenylphosphine (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product will contain Ethyl Isonicotinate and triphenylphosphine oxide.
-
Purify by column chromatography to separate the product from the phosphine oxide byproduct.
Diagram: Deoxygenation Workflow
Caption: Factors leading to deoxygenation.
Issue 3: Hydrolysis of the ethyl ester group.
Question: My final product appears to be the carboxylic acid (Isonicotinic acid 1-oxide) instead of the ethyl ester. What could have caused this?
Answer: The ethyl ester group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.
Common Causes of Hydrolysis:
-
Acidic Conditions: Prolonged exposure to strong acids, particularly in aqueous solutions, can catalyze the hydrolysis of the ester to the corresponding carboxylic acid and ethanol.
-
Basic Conditions: Treatment with strong bases, such as sodium hydroxide or potassium hydroxide, will saponify the ester, forming the carboxylate salt. Subsequent acidic work-up will then protonate the carboxylate to yield the carboxylic acid.
Troubleshooting Steps:
-
Control pH: Maintain a neutral pH during the reaction and work-up if the ester functionality needs to be preserved. If acidic or basic conditions are necessary for the desired reaction, consider using non-aqueous conditions or minimizing the reaction time and temperature.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent water-mediated hydrolysis.
-
Protecting Groups: If the ester is too labile under the required reaction conditions, it may be necessary to use a different protecting group for the carboxylic acid that is more robust.
Data on Potential Side Reactions
While specific quantitative data for side reactions of this compound is not extensively reported in the literature, the following table summarizes the potential side products based on the reactivity of its functional groups. The yields are qualitative and highly dependent on the specific reaction conditions.
| Side Reaction | Triggering Conditions | Potential Side Product(s) | Qualitative Yield |
| Attack at Ester | Strong Nucleophiles (e.g., Grignard reagents) | Tertiary alcohol or ketone | Variable |
| 4-Position Substitution | Nucleophilic attack | 4-substituted pyridine isomer | Minor to significant |
| Deoxygenation | Reducing agents, high temperature | Ethyl isonicotinate | Variable |
| Hydrolysis | Strong acid or base with water | Isonicotinic acid 1-oxide | Variable |
Diagram: Signaling Pathway for Ester Hydrolysis
Caption: Acid and base-catalyzed hydrolysis pathways.
References
Stability issues of Ethyl isonicotinate 1-oxide in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl isonicotinate 1-oxide in solution. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.
Troubleshooting Guide: Stability Issues
This guide addresses common problems observed when working with solutions of this compound.
| Issue Observed | Potential Cause | Recommended Action |
| Loss of potency or unexpected peaks in chromatogram over time | Degradation of this compound. | Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation products and sensitive conditions.[1] Prepare solutions fresh and store them at low temperatures (e.g., 2-8°C) protected from light.[1][2] |
| Precipitation of the compound from solution | The pH of the solution may be near the pKa of the compound, reducing the solubility of the un-ionized form. | Determine the pKa of this compound and adjust the buffer pH to be at least 2 units away from the pKa to maintain the more soluble ionized form.[1] Alternatively, consider reducing the compound's concentration or adding a co-solvent.[1] |
| Inconsistent analytical results (e.g., fluctuating retention times in HPLC) | Instability of the mobile phase, fluctuations in pH, or column temperature. | Ensure the mobile phase is thoroughly mixed and degassed. Use a buffered mobile phase to maintain a constant pH.[1] Employ a column oven to ensure a stable temperature. |
| Discoloration of the solution | Potential degradation or reaction with components of the solution or container. | Investigate the compatibility of the compound with the chosen solvent and container material. Use high-purity solvents and inert container materials (e.g., amber glass). |
Frequently Asked Questions (FAQs)
General Stability
Q1: What is the expected general stability of this compound in solution?
Aromatic N-oxides, such as this compound, are generally stable at room temperature.[3] However, their stability in solution can be influenced by several factors, including pH, temperature, light, and the presence of certain chemical agents.[1][3] The introduction of an N-oxide group can sometimes weaken molecular stability.[4][5]
Q2: How does pH affect the stability of this compound?
The stability of aromatic N-oxides is often pH-dependent.[1] In strongly acidic solutions, the N-oxide oxygen can be protonated, which may alter its reactivity and potentially lead to degradation.[1][3] Some N-oxides may also be susceptible to degradation in alkaline conditions.[1] It is crucial to experimentally determine the optimal pH range for the stability of this compound in your specific application.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, potential degradation could involve the loss of the N-oxide oxygen (deoxygenation) to form ethyl isonicotinate, or hydrolysis of the ethyl ester to isonicotinic acid 1-oxide. Ring opening or other rearrangements might occur under harsh conditions like high temperatures or in the presence of strong electrophiles or transition metals.[3]
Q4: Are there recommended storage conditions for solutions of this compound?
For general use, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8°C) and protected from light to minimize potential degradation.[1][2] Solutions should ideally be prepared fresh for each experiment.
Experimental Protocols & Analysis
Q5: How can I experimentally determine the stability of this compound in my formulation?
A forced degradation study is a common approach. This involves subjecting a solution of the compound to various stress conditions:
-
Acidic: e.g., 0.1 M HCl
-
Basic: e.g., 0.1 M NaOH
-
Oxidative: e.g., 3% H₂O₂
-
Thermal: e.g., 60°C
-
Photolytic: Exposure to UV light
Samples are collected at different time points and analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
Q6: What type of analytical method is suitable for stability studies of this compound?
A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for analyzing aromatic compounds like this compound. It is important to develop a "stability-indicating" method, which is capable of separating the parent compound from all potential degradation products.
Visualizing Workflows and Pathways
Caption: Workflow for assessing the stability of this compound.
Caption: Plausible degradation routes for this compound.
Caption: A logical approach to troubleshooting stability issues.
References
Navigating the Solubility Challenges of Ethyl Isonicotinate 1-Oxide: A Technical Guide
For researchers, scientists, and professionals in drug development, encountering solubility issues with key intermediates like Ethyl isonicotinate 1-oxide can be a significant bottleneck. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve the poor solubility of this compound, ensuring smoother experimental workflows and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is an off-white to white solid.[1][2] Its solubility is highly dependent on the solvent system used. It is practically insoluble in water but shows good solubility in polar aprotic solvents.[3]
Q2: In which organic solvents is this compound soluble?
Based on available data, the solubility profile is as follows:
-
Very Soluble: N,N-Dimethylformamide (DMF)
-
Soluble: Methanol
-
Sparingly Soluble: Glacial acetic acid
-
Very Slightly Soluble: Chloroform[3]
For comparison, the parent compound, Ethyl isonicotinate, is soluble in ethyl acetate, dichloromethane, and N,N-dimethylformamide.[4]
Q3: Why is this compound poorly soluble in water?
The presence of the polar N-oxide group can form strong hydrogen bonds with water.[5][6] However, the ethyl ester and the pyridine ring are hydrophobic, which limits its overall solubility in aqueous solutions.
Q4: I'm seeing conflicting data for the melting point of this compound. Why is that?
There are reports of different melting points, such as 67-70 °C and 152-156 °C.[1][3] This discrepancy could be due to the presence of different crystalline forms (polymorphs), impurities, or residual solvent. It is advisable to determine the melting point of your specific batch of the compound to ensure its identity and purity.
Troubleshooting Poor Solubility
This section provides systematic approaches to tackle solubility challenges during your experiments.
Initial Solvent Screening
If you are experiencing poor solubility, a logical first step is to perform a solvent screening. The following table summarizes recommended solvents for this compound.
| Solvent Class | Recommended Solvents | Expected Solubility | Notes |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Soluble | A good starting point for creating stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A powerful solvent for preparing high-concentration stock solutions for biological assays.[7] | |
| Polar Protic | Methanol | Soluble | Can be used to prepare stock solutions.[3][7] |
| Ethanol | Likely Soluble | Often better tolerated in cell-based assays compared to methanol.[7] | |
| Acids | Glacial Acetic Acid | Sparingly Soluble | The acidic nature may improve solubility through protonation.[3][7] |
| Chlorinated | Chloroform | Very Slightly Soluble | Generally not a good solvent for this compound.[3] |
| Aqueous | Water | Practically Insoluble | Not suitable as a primary solvent.[3] |
Strategies for Enhancing Aqueous Solubility
For many applications, particularly in biological assays, aqueous solubility is crucial. Here are several techniques to improve the solubility of this compound in aqueous media.
1. pH Adjustment (Acidification)
The N-oxide group can be protonated under acidic conditions, which can significantly increase aqueous solubility.[7]
-
Experimental Protocol:
-
Prepare a dilute acidic solution (e.g., 0.1 M HCl or 0.1% formic acid in water).
-
Gradually add the acidic solution to a suspension of this compound in water while stirring.
-
Monitor the pH and continue adding the acid until the compound dissolves.
-
Caution: Ensure the final pH is compatible with your experimental system (e.g., biological assay, reaction conditions).
-
2. Co-solvency
Using a water-miscible organic solvent in which the compound is soluble can enhance its solubility in a final aqueous solution.[8]
-
Experimental Protocol:
-
Prepare a concentrated stock solution of this compound in a suitable co-solvent like DMSO or ethanol.[7]
-
Slowly add the stock solution to your aqueous buffer or medium with vigorous stirring.
-
Important: The final concentration of the co-solvent should be kept low (typically ≤ 0.1% v/v for DMSO in cell-based assays) to avoid toxicity or off-target effects.[7]
-
3. Physical Methods
-
Sonication: Gentle sonication in a water bath can help break up solid aggregates and facilitate dissolution.[7]
-
Warming: Gently warming the solution can increase solubility. However, be cautious as excessive heat may lead to degradation of the compound. It is recommended to use the lowest effective temperature for the shortest duration.[7]
Advanced Troubleshooting and Recrystallization
If the above methods are insufficient or if you suspect impurities are affecting solubility, recrystallization can be a powerful tool for purification, which may in turn improve solubility characteristics.
-
Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[9] Based on its known properties, methanol could be a good starting point for recrystallization. A solvent system like ethanol/water or acetone/hexane could also be explored.[10]
-
General Recrystallization Protocol:
-
Place the solid this compound in a flask.
-
Add a small amount of the chosen solvent (e.g., methanol) and heat the mixture to boiling while stirring.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes to remove colored impurities.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should form.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
By following these structured troubleshooting guides and understanding the chemical properties of this compound, researchers can effectively overcome solubility challenges and proceed with their work more efficiently.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. watsonnoke.com [watsonnoke.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ijirt.org [ijirt.org]
- 9. mt.com [mt.com]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Ethyl Isonicotinate 1-Oxide Experiments
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl isonicotinate 1-oxide.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Issues
Q1: My synthesis of this compound resulted in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the N-oxidation of ethyl isonicotinate can stem from several factors:
-
Incomplete Reaction: The oxidation of tertiary amines can sometimes be sluggish.[1] Ensure sufficient reaction time and temperature. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Purity of Starting Material: The purity of the starting ethyl isonicotinate is important. Impurities can interfere with the reaction.
-
Choice and Amount of Oxidant: Using an insufficient amount of the oxidizing agent (e.g., m-CPBA or H₂O₂) will lead to incomplete conversion. Conversely, a large excess can sometimes promote side reactions. A molar ratio of 1.1 to 1.5 equivalents of the oxidant to the starting amine is a common starting point.
-
Reaction Conditions: Aromatic N-oxides are generally stable, but decomposition can occur at elevated temperatures (above ~150°C).[2] Maintain the recommended temperature for your specific protocol.
-
Work-up and Isolation: Product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize transfers.
Q2: I am observing unexpected side products in my reaction mixture. What could they be?
A2: The formation of side products depends on the specific reagents and conditions used. Aromatic N-oxides are typically quite stable.[1] However, if your starting material or other reagents are not clean, you might see impurities carried through. In harsher conditions or with certain catalysts, reactions involving the pyridine ring or the ethyl ester group could occur, though this is less common for simple N-oxidation. If using hydrogen peroxide, ensure no metal contaminants are present, as they can catalyze its decomposition and potentially lead to unwanted side reactions.[3]
Q3: How can I effectively monitor the progress of the N-oxidation reaction?
A3: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). The N-oxide product is significantly more polar than the starting ethyl isonicotinate. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol) will show a clear separation between the starting material spot and the new, lower Rf (retention factor) spot of the product. HPLC can also be used for more quantitative monitoring.[4]
Purification Challenges
Q4: I'm struggling to remove the excess oxidizing agent from my product. What is the best approach?
A4: This is a common challenge in N-oxide synthesis.
-
For m-CPBA: The byproduct, 3-chlorobenzoic acid, can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until effervescence ceases.[5]
-
For Hydrogen Peroxide (H₂O₂): Removing excess H₂O₂ can be difficult as it can form stable hydrogen bonds with the N-oxide.[1][2] Simple extraction is often insufficient. A common method is to treat the reaction mixture with a reducing agent like sodium sulfite (Na₂SO₃) or manganese dioxide (MnO₂) to decompose the excess peroxide. Using activated carbon has also been reported as a preferable option to avoid metal impurities.[1]
Stability and Storage Concerns
Q5: What are the optimal storage conditions for this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry place, away from light.[4] Storing it at room temperature under an inert atmosphere is also recommended.[6]
Q6: Is this compound sensitive to high temperatures?
A6: Yes, amine oxides can be prone to decomposition at elevated temperatures. While aromatic N-oxides are more stable than aliphatic ones, it is advisable to avoid temperatures above 150°C to prevent potential decomposition or rearrangement reactions.[2]
Analytical and Characterization Questions
Q7: How can I confirm the identity and purity of my synthesized this compound?
A7: A combination of analytical techniques is recommended:
-
HPLC: This is a primary method for assessing purity, often with a standard of ≥98.5%.[4]
-
Melting Point: The literature melting point is 67-70 °C.[6] A sharp melting point within this range is a good indicator of purity.
-
Spectroscopy:
-
NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy will provide definitive structural confirmation. The proton signals of the pyridine ring will shift upon N-oxidation.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (167.16 g/mol ).[4]
-
FTIR: Infrared spectroscopy will show characteristic peaks for the N-oxide and ester functional groups.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14906-37-7 | [4] |
| Molecular Formula | C₈H₉NO₃ | [4][6] |
| Molecular Weight | 167.16 g/mol | [4][6] |
| Appearance | Off-white or light yellow crystalline solid | [4][6] |
| Melting Point | 67-70 °C | [6] |
| Boiling Point | 345.8 ± 15.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
Table 2: Typical Product Specifications
| Parameter | Specification | Identification Method |
| Purity | ≥98.5% | HPLC |
| Loss on Drying | ≤0.5% | Gravimetric |
| Residue on Ignition | ≤0.5% | Gravimetric |
| Ethanol Residue | ≤0.5% | GC |
[Data sourced from typical enterprise standards.][4]
Experimental Protocols
Protocol 1: Synthesis of this compound via m-CPBA Oxidation
This protocol is based on a general procedure for the N-oxidation of ethyl isonicotinate.[5]
Materials:
-
Ethyl isonicotinate (1 equivalent)
-
meta-Chloroperoxybenzoic acid (m-CPBA, <77%; 1.1 equivalents)
-
Chloroform (or Dichloromethane)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve ethyl isonicotinate (e.g., 20.0 mmol, 3.0 mL) in chloroform (65 mL) in a round-bottom flask.
-
Add m-CPBA (e.g., 22 mmol, 4.9 g) to the solution in one portion.
-
Stir the resulting solution at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, add saturated Na₂CO₃ solution to the crude yellow solution until the pH of the aqueous layer is approximately 10. This neutralizes the m-CPBA and its byproduct.
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with chloroform (2 x 20 mL).
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (see Protocol 2).
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask, heat source, ice bath, Buchner funnel
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) to just dissolve the solid.
-
If a co-solvent system is used, slowly add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until slight turbidity persists.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low synthesis yield.
Caption: Potential side reactions during N-oxidation.
References
Technical Support Center: Purification of Ethyl Isonicotinate 1-Oxide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the purification of Ethyl isonicotinate 1-oxide (CAS 14906-37-7).
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its purification?
A1: this compound is typically an off-white or light yellow crystalline solid.[1] Its polar N-oxide group makes it more polar than its precursor, ethyl isonicotinate. Pyridine N-oxides are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This property is critical to consider during handling and storage to prevent the presence of water as an impurity. The compound is generally stored at room temperature, sealed, and away from light.[1]
Q2: What are the most common impurities found in crude this compound?
A2: Impurities can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include unreacted ethyl isonicotinate, the starting material for the oxidation reaction, and isonicotinic acid 1-oxide, resulting from the hydrolysis of the ester functional group.[3][4][5] Residual oxidizing agents or byproducts from the oxidation process can also be present.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and other pyridine derivatives.[1][6] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is a common setup.[7] UV detection is suitable due to the aromatic nature of the pyridine ring. Other methods like Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification process.[7]
Troubleshooting Purification Challenges
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The final product is an oil or fails to crystallize during recrystallization.
-
Potential Cause: The presence of impurities can depress the melting point and inhibit crystallization. Another common reason is the selection of an inappropriate solvent system where the compound is too soluble even at low temperatures, or the use of excessive solvent.[8][9] "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solid.[10]
-
Recommended Solutions:
-
Solvent Screening: Ensure the chosen solvent or solvent system provides a significant difference in solubility between hot and cold conditions.[8][10] For polar compounds like this compound, polar solvents or mixtures like ethanol/water or ethyl acetate/hexanes could be effective.[9][11]
-
Reduce Solvent Volume: Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude product.[8] If too much solvent was added, carefully evaporate some of it to reach the saturation point.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus, or add a seed crystal of pure product.[9]
-
Pre-purification: If the sample is highly impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Issue 2: Low recovery of the purified compound after recrystallization or column chromatography.
-
Potential Cause: For recrystallization, this can be due to the compound having significant solubility in the cold solvent, using too much solvent for dissolution, or washing the collected crystals with a solvent that is not ice-cold.[8][9] In column chromatography, low recovery might result from irreversible adsorption of the polar N-oxide onto an acidic silica gel stationary phase or choosing an eluent with insufficient polarity to move the compound down the column.
-
Recommended Solutions:
-
Optimize Recrystallization: Minimize the amount of solvent used and ensure the rinsing solvent is thoroughly chilled.[8] The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be of lower purity.[10]
-
Column Chromatography Adjustments: If using silica gel, consider deactivating it slightly with a small percentage of water or triethylamine in the eluent to reduce strong interactions with the basic pyridine N-oxide.[7] Alternatively, using a more inert stationary phase like neutral alumina might be beneficial. Ensure the mobile phase polarity is sufficient for elution.
-
Issue 3: The presence of isonicotinic acid 1-oxide in the final product.
-
Potential Cause: This impurity arises from the hydrolysis of the ethyl ester group. This can happen if the purification conditions involve prolonged exposure to acidic or basic conditions, especially in the presence of water and at elevated temperatures.
-
Recommended Solutions:
-
Control pH: Maintain neutral conditions throughout the purification process. If an aqueous workup is necessary, use a saturated sodium bicarbonate solution for neutralization rather than strong acids or bases.
-
Anhydrous Conditions: Use dry solvents, especially for column chromatography, to minimize the chance of hydrolysis. Since pyridine N-oxides can be hygroscopic, drying the crude material before purification, for example by azeotropic distillation with toluene, can be helpful.[2]
-
Temperature Control: Avoid unnecessarily high temperatures during recrystallization or solvent evaporation.
-
Data Presentation
Table 1: Potential Impurities and Analytical Observables
| Impurity Name | Potential Source | Typical Analytical Observation (RP-HPLC) |
| Ethyl Isonicotinate | Incomplete oxidation of starting material.[12][13] | Less polar than the product; shorter retention time. |
| Isonicotinic Acid 1-Oxide | Hydrolysis of the ester group.[3][4][5] | More polar than the product; may have poor peak shape without mobile phase modifier. |
| Residual Oxidizing Agent (e.g., m-CPBA) | Excess reagent from the synthesis.[14] | Depends on the agent; may be observed in HPLC or TLC. |
| Water | Hygroscopic nature of the product.[2] | Not typically observed by UV-HPLC; can affect crystallization. |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Solvent/Eluent System | Rationale |
| Recrystallization | N/A | Ethanol/Water, Ethyl Acetate/Hexanes, Isopropanol | Good for polar compounds; allows for tuning of polarity to achieve differential solubility.[9][10][11] |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient (e.g., 99:1 to 95:5) | Good starting point for separating moderately polar compounds. |
| Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes gradient with 0.5% Triethylamine | The amine additive helps to prevent peak tailing and irreversible adsorption of the basic N-oxide.[7] |
| Column Chromatography | Neutral Alumina | Ethyl Acetate/Hexanes gradient | Alumina is less acidic than silica and can be better for purifying basic compounds. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethyl acetate, ethanol, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[8][15] An ethyl acetate/hexanes co-solvent system is often effective.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid is completely dissolved.[15]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance.[8][10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures (e.g., different ratios of ethyl acetate in hexanes). The ideal system will give the product an Rf value of approximately 0.3-0.4.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly without any air bubbles.[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[16]
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting low purity after recrystallization.
Caption: Logic diagram for troubleshooting HPLC peak tailing.
References
- 1. watsonnoke.com [watsonnoke.com]
- 2. reddit.com [reddit.com]
- 3. Isonicotinic Acid-N-Oxide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isonicotinic acid N-oxide (CAS 13602-12-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Isonicotinic acid N-oxide(13602-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. helixchrom.com [helixchrom.com]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. nbinno.com [nbinno.com]
- 13. environmentclearance.nic.in [environmentclearance.nic.in]
- 14. Page loading... [wap.guidechem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Ethyl Isonicotinate 1-Oxide and Other Pyridine N-Oxides for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and building blocks is paramount to successful discovery and development. This guide provides a comparative overview of Ethyl isonicotinate 1-oxide against other common pyridine N-oxides, offering insights into their properties and applications, supported by available data.
Pyridine N-oxides are a versatile class of heterocyclic compounds widely utilized in organic synthesis and medicinal chemistry. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution compared to the parent pyridine. This unique reactivity makes them valuable intermediates in the synthesis of novel pharmaceuticals and functional materials.[1] this compound, a derivative of isonicotinic acid, is a member of this class, and its performance is best understood in the context of its substituted pyridine N-oxide analogues.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of pyridine N-oxides are crucial for their handling, reactivity, and biological absorption, distribution, metabolism, and excretion (ADME) profiles. Below is a comparison of key properties for this compound and other representative pyridine N-oxides.
| Property | This compound | Pyridine N-oxide | 4-Nitropyridine N-oxide | 4-Methoxypyridine N-oxide |
| Molecular Formula | C₈H₉NO₃ | C₅H₅NO | C₅H₄N₂O₃ | C₆H₇NO₂ |
| Molecular Weight | 167.16 g/mol | 95.10 g/mol | 140.09 g/mol | 125.13 g/mol |
| Melting Point | 131-133 °C | 62-67 °C | 158-160 °C | 73-79 °C |
| Boiling Point | Decomposes | 270 °C | Decomposes | Not available |
| pKa (of conjugate acid) | Not available | 0.79 | -1.7 | 1.95 |
| Solubility | Soluble in water and polar organic solvents. | High solubility in water. | Sparingly soluble in water. | Soluble in water. |
Reactivity and Performance in Organic Synthesis
The reactivity of pyridine N-oxides is largely governed by the nature of the substituent on the pyridine ring. Electron-withdrawing groups, such as the ethyl ester group in this compound and the nitro group in 4-nitropyridine N-oxide, decrease the electron density on the ring and on the N-oxide oxygen. Conversely, electron-donating groups, like the methoxy group in 4-methoxypyridine N-oxide, increase electron density.
These electronic effects have a profound impact on their application in organic synthesis:
-
As Oxidants: Pyridine N-oxides can act as mild and selective oxygen transfer agents, particularly in transition metal-catalyzed reactions. The oxidizing strength is influenced by the substituent. Electron-withdrawing groups generally enhance the oxidizing capability of the N-oxide.
-
In Nucleophilic Aromatic Substitution (SNA_r): The N-oxide group activates the pyridine ring for nucleophilic attack, primarily at the 2- and 4-positions. Electron-withdrawing substituents further enhance this reactivity.
-
In Electrophilic Aromatic Substitution (SEA_r): The N-oxide group directs electrophilic attack to the 4-position. However, the overall reactivity is influenced by the substituent.
-
As Ligands in Catalysis: The oxygen atom of the N-oxide can coordinate to metal centers, and pyridine N-oxides are used as ligands in various catalytic transformations. The electronic nature of the substituent influences the ligand properties.
While direct quantitative experimental comparisons of the reactivity of this compound are limited in the available literature, its performance can be inferred from the behavior of other pyridine N-oxides bearing electron-withdrawing groups. For instance, it is expected to be a more potent oxidant than pyridine N-oxide itself but likely less potent than 4-nitropyridine N-oxide.
Biological Activity
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine. The following is a general protocol for the synthesis of this compound from ethyl isonicotinate.
Materials:
-
Ethyl isonicotinate
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
-
Dichloromethane or chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve ethyl isonicotinate in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Visualizing Relationships and Workflows
References
Comparative Analysis of Ethyl isonicotinate 1-oxide: A Methodological Guide for Experimental Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental cross-validation of Ethyl isonicotinate 1-oxide against alternative compounds. Due to a lack of publicly available experimental data for this compound, this document serves as a methodological template. It outlines the necessary experimental protocols and data presentation formats to objectively assess its biological performance. For illustrative purposes, we will compare the hypothetical performance of this compound with a structurally related and potent anti-inflammatory compound, the isonicotinate of meta-aminophenol, and a standard drug, Ibuprofen.
Data Presentation: Comparative Biological Activity
To facilitate a clear and direct comparison of the biological activities of this compound and its alternatives, all quantitative data should be summarized in structured tables. The following tables present a template for displaying hypothetical results from key in vitro assays.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM)[1] |
| This compound | RAW 264.7 | MTT | >100 (Hypothetical) |
| Isonicotinate of meta-aminophenol | RAW 264.7 | MTT | Not Reported |
| Ibuprofen | RAW 264.7 | MTT | Not Reported |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Assay | Parameter | IC50 (µg/mL)[2] |
| This compound | Oxidative Burst Assay | ROS Inhibition | 5.0 (Hypothetical) |
| Isonicotinate of meta-aminophenol | Oxidative Burst Assay | ROS Inhibition | 1.42 ± 0.1[2] |
| Ibuprofen (Standard) | Oxidative Burst Assay | ROS Inhibition | 11.2 ± 1.9[2] |
Table 3: In Vitro Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus | 64 (Hypothetical) |
| This compound | E. coli | 128 (Hypothetical) |
| Isonicotinate of meta-aminophenol | S. aureus | Not Reported |
| Isonicotinate of meta-aminophenol | E. coli | Not Reported |
| Ciprofloxacin (Standard) | S. aureus | 0.25 - 1.0 |
| Ciprofloxacin (Standard) | E. coli | 0.015 - 0.12 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to 50% of a cell population (IC50), providing a measure of its safety profile.
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound, Isonicotinate of meta-aminophenol) and a vehicle control.
-
Incubate for a further 24-48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro Anti-inflammatory Assay (Oxidative Burst Assay)
This assay measures the ability of a compound to inhibit the production of reactive oxygen species (ROS) from phagocytic cells, a key process in inflammation.[2]
-
Cell Source: Freshly isolated human whole blood or murine macrophages (e.g., RAW 264.7).
-
Methodology:
-
Dilute whole blood with Hank's Balanced Salt Solution (HBSS).
-
In a 96-well plate, incubate the diluted blood with various concentrations of the test compounds and a standard anti-inflammatory drug (e.g., Ibuprofen).
-
Induce oxidative burst by adding serum-opsonized zymosan (SOZ).
-
Add luminol, a chemiluminescent probe that reacts with ROS.
-
Measure the chemiluminescence intensity over time using a luminometer.
-
Calculate the percentage of ROS inhibition for each compound concentration and determine the IC50 value.
-
In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganisms: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Methodology (Broth Microdilution):
-
Prepare a standardized inoculum of the bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (no bacterial growth).
-
Mandatory Visualizations
Diagrams are essential for visualizing experimental workflows and logical relationships. The following diagrams were created using the DOT language.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
References
Head-to-head comparison of different synthesis routes for Ethyl isonicotinate 1-oxide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl isonicotinate 1-oxide, a valuable building block in medicinal chemistry, can be synthesized through various oxidative routes. This guide provides a head-to-head comparison of the two primary methods for the N-oxidation of ethyl isonicotinate: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and with peracetic acid, typically generated in situ from hydrogen peroxide and acetic acid. This comparison is based on experimental data to facilitate an informed choice of synthesis strategy.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: m-CPBA Oxidation | Route 2: Peracetic Acid Oxidation |
| Starting Material | Ethyl Isonicotinate | Ethyl Isonicotinate |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | Hydrogen Peroxide & Acetic Acid |
| Typical Solvent | Dichloromethane (DCM) | Acetic Acid |
| Reaction Temperature | 0 °C to Room Temperature | 70-80 °C |
| Reaction Time | 2 - 16 hours | 6 - 24 hours |
| Reported Yield | High (e.g., ~94% for a similar substrate) | Good (e.g., 78-83% for pyridine)[1] |
| Key Advantages | High yield, milder reaction conditions. | Cost-effective reagents. |
| Key Disadvantages | Higher cost of m-CPBA, potential for explosive hazard of isolated m-CPBA. | Higher reaction temperatures, longer reaction times, potential for side reactions. |
Synthesis Pathways Overview
The synthesis of this compound from ethyl isonicotinate involves the direct oxidation of the nitrogen atom in the pyridine ring. The two routes discussed here primarily differ in the choice of oxidizing agent.
Experimental Protocols
Below are detailed experimental protocols for the two primary synthesis routes.
Route 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is known for its high efficiency and relatively mild reaction conditions. A patent for a similar substrate, 4-methoxypyridine, reports a high yield of 94% using this method.[2]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl isonicotinate (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Oxidant: Cool the solution to 0-5 °C using an ice bath. To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA) (approximately 2.0 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 16 hours.
-
Work-up:
-
Concentrate the reaction solution under reduced pressure.
-
Add water to the residue to obtain a mixed solution.
-
Adjust the pH of the mixed solution to 4-5.
-
Stir the mixture for 2-3 hours and then filter.
-
Collect the filtrate, concentrate it under reduced pressure, and dry to obtain the final product.
-
Route 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
This classical method utilizes the in situ formation of peracetic acid. While the reagents are more cost-effective, the reaction conditions are generally harsher. The synthesis of pyridine-N-oxide using this method has been reported to yield 78-83%.[1]
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place ethyl isonicotinate (1.0 equivalent).
-
Addition of Oxidant: While stirring, add a 40% peracetic acid solution (formed from hydrogen peroxide and acetic acid) at a rate that maintains the reaction temperature at approximately 85°C. This addition typically takes 50-60 minutes.
-
Reaction: After the addition is complete, continue stirring the mixture until the temperature drops to 40°C.
-
Work-up:
-
Evaporate the acetic acid solution on a steam bath under reduced pressure.
-
The residue is then purified by distillation under high vacuum (e.g., 1 mm Hg or less) to collect the solid product.
-
References
Unveiling the Action of Ethyl Isonicotinate 1-Oxide: A Comparative Look at Antimicrobial Mechanisms
For researchers and drug development professionals, understanding the precise mechanism of action of a novel therapeutic agent is paramount. Ethyl isonicotinate 1-oxide, a pyridine-N-oxide derivative, has emerged as a compound of interest in the antimicrobial field. This guide provides a comparative analysis of its proposed mechanism of action against established antimicrobial agents, supported by available experimental data and detailed methodologies.
The current understanding of this compound's biological activity points towards a prodrug-based mechanism, leveraging the unique chemical properties of the N-oxide functional group. While direct experimental elucidation for this specific compound is limited, a strong hypothesis can be formulated based on the well-documented bioactivation of related pyridine-N-oxide compounds and the established mechanism of the structurally similar antitubercular drug, isoniazid.
Proposed Mechanism of Action: A Prodrug Approach
The central hypothesis posits that this compound is biologically inactive in its initial form. Its antimicrobial effects are likely triggered following enzymatic reduction of the N-oxide to the corresponding pyridine derivative within the target microorganism. This bioactivation step is crucial and is a known pathway for other N-oxide-containing therapeutic agents.
Subsequent to this reduction, it is proposed that cellular esterases hydrolyze the ethyl ester, yielding isonicotinic acid. This activated form is then believed to interfere with essential metabolic pathways of the microorganism, leading to growth inhibition or cell death. A plausible target, drawing parallels with isoniazid, is the inhibition of mycolic acid synthesis, a critical component of the cell wall in certain bacteria, particularly mycobacteria.
dot
Caption: Proposed bioactivation pathway of this compound.
Comparative Analysis with Alternative Antimicrobial Agents
To contextualize the potential of this compound, a comparison with two well-established antimicrobial agents, Isoniazid and Ciprofloxacin, is presented below.
| Feature | This compound (Hypothesized) | Isoniazid | Ciprofloxacin |
| Class | Pyridine-N-oxide | Isonicotinic acid hydrazide | Fluoroquinolone |
| Mechanism of Action | Prodrug; likely inhibits mycolic acid synthesis after bioactivation. | Prodrug; activated by catalase-peroxidase (KatG) to inhibit mycolic acid synthesis. | Inhibits DNA gyrase and topoisomerase IV, interfering with DNA replication and repair. |
| Spectrum of Activity | Likely narrow, potentially targeting mycobacteria. | Primarily active against Mycobacterium tuberculosis. | Broad-spectrum, active against many Gram-positive and Gram-negative bacteria. |
| Activation | Requires enzymatic reduction of the N-oxide and ester hydrolysis. | Requires activation by the mycobacterial enzyme KatG. | Active in its original form. |
Experimental Protocols
While specific experimental data for this compound is not widely available, the following protocols are standard for evaluating the mechanism of action of novel antimicrobial compounds.
Minimal Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a series of two-fold dilutions of the test compound (e.g., this compound, Isoniazid, Ciprofloxacin) in a suitable broth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton for other bacteria).
-
Inoculate each dilution with a standardized suspension of the test microorganism.
-
Incubate the cultures under appropriate conditions (temperature, time, and atmosphere).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Enzymatic Activation Assay
This experiment aims to confirm the bioactivation of a prodrug by a specific enzyme.
Protocol:
-
Isolate the putative activating enzyme (e.g., a nitroreductase) from the target microorganism.
-
Incubate the prodrug (this compound) with the purified enzyme in the presence of a suitable cofactor (e.g., NADH or NADPH).
-
Monitor the conversion of the prodrug to its active form over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
dot
Caption: A generalized workflow for elucidating the mechanism of action of a novel antimicrobial agent.
Conclusion
The available evidence strongly suggests that this compound functions as a prodrug, requiring bioactivation to exert its antimicrobial effects. Its structural similarity to isoniazid points towards a mechanism involving the inhibition of mycolic acid synthesis, making it a potentially valuable candidate for further investigation, particularly in the context of mycobacterial infections. Further experimental validation, following the protocols outlined above, is necessary to definitively confirm its mechanism of action and to fully assess its therapeutic potential in comparison to existing antimicrobial agents.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl Isonicotinate 1-Oxide
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential procedural information for the proper disposal of Ethyl isonicotinate 1-oxide, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific protocols, is critical for maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific data for the 1-oxide derivative is limited, guidance for the closely related ethyl isonicotinate suggests wearing protective gloves, protective clothing, eye protection, and face protection.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or mist.[1][3]
Quantitative Data Summary for Chemical Waste Management
Proper chemical waste management involves adherence to specific quantitative and qualitative standards. The following table summarizes key parameters for the disposal of chemical waste, including this compound.
| Parameter | Guideline | Citation |
| Container Size Limit | Do not accumulate more than 55 gallons of hazardous waste. | [4] |
| Acute Hazardous Waste Limit | Do not accumulate more than one quart of acute hazardous waste. | [4] |
| Sink Disposal pH Range | Permissible for dilute acids and bases with a pH between 5.5 and 10.5, with written EHS permission. | [5] |
| Empty Container Rinsing | Triple-rinse with a solvent equal to approximately 5% of the container's volume. | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[6] Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer system without explicit written permission from your institution's Environmental Health and Safety (EHS) department.[5][7]
-
Waste Identification and Classification : Treat all waste containing this compound as hazardous chemical waste.[4] Based on information for the analogous compound, ethyl isonicotinate, it is considered a combustible material.[3][8]
-
Container Selection and Labeling :
-
Store waste in a compatible, leak-proof container with a secure lid.[9] Plastic containers are often preferred over glass when chemical compatibility is not an issue.[7]
-
Affix a hazardous waste tag to the container as soon as waste is added.[4]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the location of origin (e.g., department, room number).[7] Abbreviations and chemical formulas are not permissible.[7]
-
-
Waste Segregation and Storage :
-
Disposal of Contaminated Materials : Any labware, such as glassware or pipette tips, contaminated with this compound must be treated as hazardous waste.[9] If not heavily contaminated, items may be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]
-
Empty Container Disposal : An empty container that held this compound must be triple-rinsed with a solvent capable of removing the residue.[4] This rinsate is to be collected and disposed of as hazardous waste.[4] After rinsing and defacing the original label, the container may be disposed of as regular trash.[4]
-
Arranging for Pickup :
Recommended Disposal Method
For the final disposal of this compound, the recommended method, based on guidance for similar compounds, is incineration. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3] Alternatively, surplus and non-recyclable solutions should be offered to a licensed professional waste disposal company.[1][3]
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. pfw.edu [pfw.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling Ethyl Isonicotinate 1-Oxide
This guide provides immediate safety, handling, and disposal protocols for Ethyl isonicotinate 1-oxide (CAS RN: 14906-37-7), also known as Ethyl isonicotinate N-oxide. The information is intended for researchers, scientists, and professionals in drug development.
Immediate Safety Information
This compound is classified as harmful if swallowed.[1] All chemical products should be handled by trained personnel familiar with their potential hazards.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth. Call a poison control center or doctor for treatment advice.[1] |
| Skin Contact | Wash off with soap and plenty of water.[2] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention. |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following recommendations are based on general laboratory best practices and information for related compounds.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[2] |
| Body Protection | Laboratory coat. For larger quantities or potential for splashing, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with appropriate cartridges.[2] |
Operational and Handling Plan
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] Keep away from heat, sparks, and open flames.[3] The material should be stored at room temperature, sealed, and away from light.[4]
Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid inhalation of vapor or mist.[2]
-
Use only in a well-ventilated area, such as a chemical fume hood.[2]
-
Wash hands thoroughly after handling.[2]
-
Take precautionary measures against static discharge.[2]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
Disposal Plan
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.[2] Contaminated clothing should be removed and washed before reuse.[2]
Experimental Workflow
The following diagram illustrates a safe workflow for handling this compound.
Caption: A workflow diagram for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
